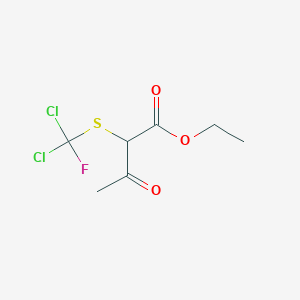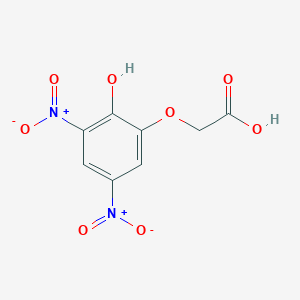
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester (CDFTBE) is an organosulfur compound with a wide variety of uses. It is a colorless, odorless, and crystalline solid with a melting point of approximately 90°C. CDFTBE is used in the synthesis of other compounds, as a catalyst in organic synthesis, and in the production of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester is used in a wide range of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and in the production of pharmaceuticals, agrochemicals, and other compounds. This compound is also used in the synthesis of polymers, as a cross-linking agent, and as a stabilizer for polymers. In addition, this compound has been used in the synthesis of polymeric materials for use in medical and food applications.
Wirkmechanismus
The mechanism of action of 2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester is not fully understood. It is believed that the molecule binds to the active site of the enzyme and inhibits its activity. This inhibition results in the inhibition of the enzyme’s activity and the inhibition of the metabolic process that the enzyme catalyzes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and to inhibit the activity of enzymes involved in the synthesis of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it an ideal reagent for use in laboratory experiments. In addition, this compound is relatively stable and has a high purity. However, this compound is not very soluble in water and is not very soluble in organic solvents, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester has potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and other compounds. In addition, this compound could be used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a stabilizer for polymers. Furthermore, this compound could be used in the synthesis of polymeric materials for use in medical and food applications. Finally, this compound could be used to study the mechanism of action of enzymes involved in the metabolism of carbohydrates, lipids, nucleic acids, and hormones.
Synthesemethoden
2-(Chlorodifluoromethylthio)-3-oxo-butanoic acid ethyl ester can be synthesized by a variety of methods. The most commonly used method is the reaction of chlorodifluoromethylthiol with 3-oxobutanoic acid ethyl ester in the presence of a base catalyst. This reaction results in a product with a high yield and purity. Other methods include the reaction of 3-oxobutanoic acid ethyl ester with chlorodifluoromethylthiol and a base catalyst, the reaction of 3-oxobutanoic acid ethyl ester with chlorodifluoromethylthiol and an acid catalyst, and the reaction of 3-oxobutanoic acid ethyl ester with chlorodifluoromethylthiol and a Lewis acid catalyst.
Eigenschaften
IUPAC Name |
ethyl 2-[chloro(difluoro)methyl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLFSAXZRUPXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)



![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)

